Cas no 150881-27-9 ([10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-)
![[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)- structure](https://pt.kuujia.com/scimg/cas/150881-27-9x500.png)
150881-27-9 structure
Nome do Produto:[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-
[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)- Propriedades químicas e físicas
Nomes e Identificadores
-
- [10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-
- [10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydr
- 3,3'-Dibenzyl-1,1'-dihydroxy-5a,5'a,6,6',11,11',11a,11'a-octahydro[10b,10'b-bipyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-4,4'(3H,3'H)-dione
- NCGC00247630-01
- DTXSID40934113
- Win 64821
- (+)-Win 64821
- CHEMBL504788
- (1R,4S,7S,9R)-4-Benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
- 150881-27-9
- SMR000545189
- Win-64821
- HMS2228L19
- Chaetocin, 2,5:2',5'-dide(epidithio)-3,3'-didemethyl-19,19'-dideoxy-19,19'-diphenyl-, (2alpha,2'beta,5beta,5'alpha)-
- BDBM50292417
- (3S,5aR,10bR,11aS,3''S,5''R,11''R)-3,3''-Dibenzyl-2,3,5a,6,11,11a,2'',3'',5''a,6'',11'',11''a-dodecahydro-[10b,10''b]bi[pyrazino[1'',2'':1,5]pyrrolo[2,3-b]indolyl]-1,4,1'',4''-tetraone
- MLS001050050
- Q 20547A
- SCHEMBL17787447
-
- Inchi: InChI=1S/C40H36N6O4/c47-33-31-21-39(25-15-7-9-17-27(25)43-37(39)45(31)35(49)29(41-33)19-23-11-3-1-4-12-23)40-22-32-34(48)42-30(20-24-13-5-2-6-14-24)36(50)46(32)38(40)44-28-18-10-8-16-26(28)40/h1-18,29-32,37-38,43-44H,19-22H2,(H,41,47)(H,42,48)
- Chave InChI: ZEANERNKMXBETI-UHFFFAOYSA-N
- SMILES: C1C=CC(CC2NC(=O)C3N(C4NC5=CC=CC=C5C4(C45CC6C(NC(C(=O)N6C4NC4=CC=CC=C45)CC4C=CC=CC=4)=O)C3)C2=O)=CC=1
Propriedades Computadas
- Massa Exacta: 664.28008
- Massa monoisotópica: 664.27980365g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 50
- Contagem de Ligações Rotativas: 5
- Complexidade: 1310
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 123Ų
- XLogP3: 5.2
Propriedades Experimentais
- PSA: 122.88
[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)- Literatura Relacionada
-
Wen-Ju Bai,Xiqing Wang Nat. Prod. Rep. 2017 34 1345
-
Deqian Sun,Changyu Xing,Xiaoqing Wang,Zhongquan Su,Chaozhong Li Org. Chem. Front. 2014 1 956
-
Patricia García-Domínguez,Andrea Areal,Rosana Alvarez,Angel R. de Lera Nat. Prod. Rep. 2022 39 1172
-
Mitsuhiro Wada,Takahisa Murata,Hideaki Oikawa,Hiroki Oguri Org. Biomol. Chem. 2014 12 298
-
Si-Kai Chen,Ju-Song Yang,Kun-Long Dai,Fu-Min Zhang,Xiao-Ming Zhang,Yong-Qiang Tu Chem. Commun. 2020 56 121
150881-27-9 ([10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-) Produtos relacionados
- 1613049-74-3((2E)-3-(5-methylpyridin-3-yl)prop-2-enoic acid)
- 2171780-70-2(1-(2-bromopropanoyl)azetidine-2-carboxamide)
- 9004-64-2(Hydroxypropyl cellulose)
- 1216972-50-7(N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide hydrochloride)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 2295505-69-8((3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl fluoride)
- 518306-10-0(3-Hydroxy-2-methyl-4-pyridinecarboxaldehyde)
- 2738674-36-5(trans-1,4-Dimethyl-cyclohexylamine hydrochloride)
- 2649071-87-2(1-(2-isocyanatoethyl)-3,5-dimethylbenzene)
- 954696-44-7(3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(thiophen-2-yl)methylurea)
Fornecedores recomendados
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
